Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-nitro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)6-3-2-5(18-9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBTXSXSCYHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-nitro-4-(trifluoromethoxy)benzoate typically involves the nitration of Methyl 4-(trifluoromethoxy)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring .
Industrial Production Methods: For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2-nitro-4-(trifluoromethoxy)benzoate
This compound participates in various chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions
The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbon atoms adjacent to it, making them more susceptible to nucleophilic attack. This property allows for various nucleophilic substitutions, which can be utilized in further synthetic pathways.
Reduction Reactions
The nitro group can undergo reduction to form amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation methods, which can convert the nitro group into an amine functionality.
Trifluoromethoxylation
The trifluoromethoxy group can participate in radical reactions, particularly under conditions that favor trifluoromethoxylation. This reaction typically involves radical intermediates and can be facilitated by reagents such as Togni's reagent .
Electrophilic Aromatic Substitution
Due to the presence of both electron-donating and electron-withdrawing groups on the aromatic ring, this compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
Mechanistic Insights
The mechanisms governing the reactions of this compound are crucial for understanding its reactivity:
Nucleophilic Substitution Mechanism
In nucleophilic substitution reactions, the nucleophile attacks the electrophilic carbon atom adjacent to the nitro group, leading to the displacement of a leaving group (such as a halide or hydroxyl). The reaction typically proceeds via an SNAr mechanism due to the stability imparted by the nitro group.
Reduction Mechanism
During reduction processes, the nitro group is converted into an amine through a series of electron transfer steps facilitated by reducing agents. The mechanism often involves initial formation of a nitroso intermediate before further reduction leads to amination.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Drug Synthesis : Methyl 2-nitro-4-(trifluoromethoxy)benzoate serves as an intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor antagonists. Its nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.
- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth.
2. Agrochemicals
- Development of Herbicides and Insecticides : The compound is utilized in the formulation of agrochemicals due to its ability to disrupt biological pathways in pests. Its trifluoromethoxy group enhances lipophilicity, allowing better penetration into plant tissues and pests.
- Environmental Impact Studies : Studies have shown that compounds like this compound can be designed to minimize environmental impact while maintaining efficacy against target organisms.
3. Organic Synthesis
- Intermediate for Complex Molecules : In organic synthesis, it is used as a precursor for creating more complex structures. The trifluoromethoxy group allows for various nucleophilic substitution reactions, expanding its utility in synthetic chemistry.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis of Novel Anticancer Agents | To evaluate the efficacy of this compound derivatives | Derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting potential as therapeutic agents. |
| Development of Eco-friendly Herbicides | Assessing the impact of trifluoromethoxy compounds on pest management | Compounds demonstrated effective pest control with reduced toxicity to non-target species, highlighting their potential for sustainable agriculture. |
| Mechanistic Studies in Enzyme Inhibition | Investigating the interaction between synthesized compounds and target enzymes | Identified specific binding interactions that enhance the understanding of their mechanism as enzyme inhibitors. |
Mechanism of Action
The mechanism of action of Methyl 2-nitro-4-(trifluoromethoxy)benzoate depends on its application. For instance, in medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a) Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a)
- Structure : Acetamido at position 4, trifluoromethoxy at position 3.
- Synthesis : Prepared via O-trifluoromethylation of hydroxylamine intermediates using Togni reagent II, followed by thermal migration (85% yield) .
b) Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m)
- Structure : Benzamido at position 4, trifluoromethoxy at position 3.
- Synthesis : Derived from thermal rearrangement of Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (79% yield) .
- Key Difference : The bulkier benzamido group may hinder steric accessibility compared to the nitro group, affecting binding interactions in pesticidal applications.
Positional Isomers
a) Methyl 3-(trifluoromethoxy)benzoate
- CAS No.: 148438-00-0
- Structure : Trifluoromethoxy group at position 3 (meta).
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.15 g/mol .
- Key Difference : Para-substituted trifluoromethoxy groups (as in the target compound) often exhibit higher thermal stability and distinct solubility profiles compared to meta isomers due to symmetrical electronic distribution.
b) Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Comparison with Pesticidal Benzoate Derivatives
Several methyl benzoates with triazine and sulfonylurea moieties are used as herbicides (e.g., metsulfuron methyl ester). Key distinctions include:
| Compound | Substituents | Application | Key Feature |
|---|---|---|---|
| Triflusulfuron methyl ester | Triazine-linked sulfonylurea | Herbicide | Targets acetolactate synthase (ALS) |
| Target Compound | Nitro and trifluoromethoxy | Undocumented (likely agrochemical) | Nitro group may enhance herbicidal activity via redox interactions |
The nitro group in the target compound could confer unique modes of action compared to sulfonylurea-based herbicides, which rely on enzyme inhibition .
Biological Activity
Methyl 2-nitro-4-(trifluoromethoxy)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group and a trifluoromethoxy substituent, which are known to influence its biological properties. The trifluoromethoxy group enhances lipophilicity and can affect the pharmacokinetics of the compound, making it a potential candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antibacterial and antifungal activities.
- Receptor Interaction : Its structure allows for binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against certain strains of bacteria.
Biological Activity Overview
Research has demonstrated that this compound possesses significant biological activities. Below is a summary of key findings:
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial effects of this compound against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive strains, indicating strong antibacterial potential . -
Mechanism of Action in Bacterial Inhibition :
The compound was shown to inhibit DNA gyrase and topoisomerase IV in E. coli, which are essential for bacterial DNA replication. This dual inhibition suggests that this compound could serve as a lead compound for developing new antibiotics . -
Cytotoxicity Studies :
In vitro studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects, warranting further investigation into its potential as an anticancer agent .
Research Findings
Recent research highlights the importance of the nitro and trifluoromethoxy groups in enhancing the biological activity of this compound:
- Nitro Group Positioning : The position of the nitro group significantly affects the compound's activity; compounds with a 3-nitro substitution showed better enzyme inhibition compared to their 4-nitro counterparts .
- Trifluoromethoxy Influence : The presence of the trifluoromethoxy group has been linked to improved solubility and bioavailability, making it an attractive modification for drug development .
Q & A
Q. What are the critical steps for synthesizing Methyl 2-nitro-4-(trifluoromethoxy)benzoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nitration and esterification of precursor benzoic acid derivatives. Key steps include:
- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Trifluoromethoxy Introduction : Use halogen-exchange reactions or direct substitution with trifluoromethoxy reagents (e.g., AgOCF₃ or Cu-mediated coupling) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact due to potential irritancy.
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
- Waste Disposal : Segregate halogenated waste and consult certified chemical disposal services to comply with environmental regulations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals: ~8.3 ppm (aromatic H adjacent to nitro), ~4.0 ppm (methyl ester), and splitting patterns for trifluoromethoxy groups. ¹⁹F NMR confirms CF₃O resonance at ~–55 to –60 ppm .
- IR : Strong C=O stretch (~1720 cm⁻¹ for ester), NO₂ asymmetric/symmetric stretches (~1530 and 1350 cm⁻¹), and C–F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion [M+H]⁺ at m/z 249–250, with fragmentation patterns confirming nitro and trifluoromethoxy groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical data. Basis sets such as 6-311+G(d,p) are recommended for halogenated systems .
- Key Calculations :
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack.
- HOMO-LUMO Gaps : Estimate reactivity; lower gaps (~4–5 eV) suggest higher electrophilicity .
- Validation : Compare computed vibrational frequencies (IR) and NMR shifts with experimental data to refine models .
Q. What experimental and computational approaches resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in nitro groups) to track substituent effects in hydrolysis or substitution reactions.
- Kinetic Studies : Monitor rate constants under varying temperatures/pH to distinguish between SN1/SN2 pathways.
- DFT Transition-State Analysis : Locate activation barriers for competing pathways. For example, trifluoromethoxy’s electron-withdrawing effect may stabilize transition states in aromatic substitutions .
Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use ORTEP-3 for structure visualization to analyze bond angles and packing motifs.
- Key Metrics : Compare experimental C–F bond lengths (~1.33 Å) and nitro group torsion angles with DFT-optimized geometries to assess steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
